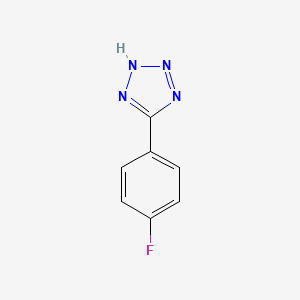

5-(4-Fluorophenyl)-1H-tetrazole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

5-(4-fluorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTAOERLWDORJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354193 | |

| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50907-21-6 | |

| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole (CAS: 50907-21-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 5-(4-Fluorophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key physicochemical data, spectral information, and a detailed synthesis protocol.

Core Properties and Physicochemical Data

This compound is a white to off-white solid organic compound. The tetrazole ring is a key structural feature, known for its role as a bioisostere of a carboxylic acid group, which can influence the pharmacokinetic profile of a molecule.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50907-21-6 | [1][2] |

| Molecular Formula | C₇H₅FN₄ | [1][2] |

| Molecular Weight | 164.14 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 180 °C (decomposes) | [1][2] |

| pKa (Predicted) | ~3.95 (for the analogous 5-(4-chlorophenyl)-1H-tetrazole) | [3] |

| logP (Predicted) | Data not available | |

| Solubility (Predicted) | Data not available |

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12-8.07 (m, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H) | |

| ¹³C NMR (DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) | |

| IR (cm⁻¹) | 1505, 1610, 2991 | |

| ESI-MS (m/z) | 163 [M-H]⁻ |

Synthesis of this compound

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This reaction can be catalyzed by various Lewis or Brønsted acids.

Experimental Protocol: [3+2] Cycloaddition Synthesis

This protocol is a general method that can be adapted for the synthesis of this compound.

Materials:

-

4-Fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)

-

Dimethylformamide (DMF)

-

Hydrochloric Acid (HCl), aqueous solution

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzonitrile (1 equivalent) in DMF.

-

Addition of Reagents: To the stirred solution, add sodium azide (1.1 to 2 equivalents) and ammonium chloride (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with an aqueous solution of HCl to a pH of approximately 2. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.

-

Precipitation and Filtration: The acidic solution is then poured into ice water, which should cause the product to precipitate. Collect the solid product by vacuum filtration and wash it with cold water.

-

Extraction (Optional): If the product does not precipitate cleanly, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

Safety Precautions:

-

Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.

-

The acidification step can produce hydrazoic acid, which is a toxic and explosive gas. This step must be performed in a fume hood with appropriate safety measures.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Biological Activity and Context

As of the latest literature search, there is no specific biological activity or signaling pathway data available for this compound itself. However, the tetrazole moiety is a well-established pharmacophore in drug discovery, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and membrane permeability.

Derivatives and more complex molecules incorporating the this compound scaffold have been investigated for various biological activities. For instance, compounds where this moiety is linked to other heterocyclic systems have been explored as potential anti-inflammatory, analgesic, and anticancer agents. It is crucial to note that these activities are attributed to the larger, more complex molecules and not to the core this compound itself. Researchers using this compound as a building block should consider the established bioactivity of the broader tetrazole class of compounds in their design of new therapeutic agents.

Safety Information

Table 3: Hazard and Safety Information for this compound

| Category | Information | Source(s) |

| Signal Word | Warning | [1] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [1] |

| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |

This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

References

Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(4-fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile, a key transformation in the development of various pharmaceutical compounds. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] This document details the prevalent synthetic methodologies, presents comparative quantitative data, and provides detailed experimental protocols.

Core Synthesis Pathway: [3+2] Cycloaddition

The primary route for synthesizing 5-substituted-1H-tetrazoles from organic nitriles is the [3+2] cycloaddition reaction between the nitrile group and an azide source.[1][4] This method has become the conventional approach due to its efficiency.[1] The reaction involves the addition of an azide, typically sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.

The reaction is generally catalyzed by a variety of agents, including Lewis acids or proton sources, which activate the nitrile group towards nucleophilic attack by the azide anion.[5] A range of catalytic systems have been developed to improve reaction efficiency, yield, and safety, moving away from the use of the highly toxic and explosive hydrazoic acid (HN₃).[1][6]

Caption: Reaction pathway for the synthesis of this compound.

Comparative Analysis of Synthetic Protocols

A variety of catalytic systems have been successfully employed for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst and reaction conditions significantly impacts the reaction time, temperature, and overall yield. Below is a summary of different methodologies applied to the synthesis of aryl tetrazoles, providing a comparative framework for process optimization.

| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Silica Sulfuric Acid | 4-fluorobenzonitrile | DMF | Reflux | 4-12 | 72-95 | Du, Z. et al. (2012)[6] |

| Pyridine Hydrochloride | Aromatic Nitriles | DMF | 110 | 8 | Good to Excellent | Unknown |

| CuSO₄·5H₂O (2 mol%) | Aryl Nitriles | DMSO | 140 | 0.5-5 | Good to Excellent | Unknown |

| SO₃H-carbon (10 wt%) | Benzonitriles | DMF | 100 | 6 | 85-95 | Unknown |

| Co(II)-complex (1 mol%) | Benzonitrile | DMSO | 110 | 12 | 99 | Unknown |

| Natrolite Zeolite | Nitriles | DMF | Reflux | - | Excellent | Unknown |

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on a reported method using a silica sulfuric acid catalyst.[6]

Materials and Equipment:

-

4-fluorobenzonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid

-

Dimethylformamide (DMF)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

-

Recrystallization or column chromatography supplies

-

Standard laboratory glassware

Caption: General experimental workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a round-bottom flask, a suspension of 4-fluorobenzonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol H⁺) in dimethylformamide (DMF, 10 mL) is prepared.[6]

-

Reaction: The mixture is heated to reflux with continuous stirring.[6] The progress of the reaction is monitored, typically by thin-layer chromatography (TLC), over a period of 4 to 12 hours.[6]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid silica sulfuric acid is removed by filtration and washed.[6]

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the DMF.[6]

-

Purification: The resulting crude product is then purified by either recrystallization or column chromatography on silica gel to yield the pure this compound.[6]

Product Characterization Data

The synthesized this compound is a yellowish solid with a melting point of 114–116 °C.[6][7]

Spectroscopic Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm.[7]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm.[7]

-

ESI-MS m/z: 163 [M − H]⁻.[7]

-

IR (KBr) ν/cm⁻¹: 1505, 1610, 2991.[7]

Conclusion

The synthesis of this compound from 4-fluorobenzonitrile is a robust and well-documented process, primarily achieved through a [3+2] cycloaddition with sodium azide. The use of heterogeneous catalysts like silica sulfuric acid offers a practical and efficient method with high yields and straightforward work-up procedures.[6] The versatility of catalytic systems allows for adaptation and optimization based on specific laboratory or industrial requirements. This guide provides the foundational knowledge for researchers and professionals to successfully implement and adapt this important synthetic transformation.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soran.edu.iq [soran.edu.iq]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

5-(4-Fluorophenyl)-1H-tetrazole chemical structure and IUPAC name

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.

Chemical Structure and IUPAC Name

This compound is a synthetic organic compound featuring a tetrazole ring substituted at the 5-position with a 4-fluorophenyl group. The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl moiety can significantly influence the compound's biological activity and pharmacokinetic properties.

IUPAC Name: 5-(4-fluorophenyl)-1H-1,2,3,4-tetrazole

Chemical Structure:

Image Credit: Sigma-Aldrich

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FN₄ | |

| Molecular Weight | 164.14 g/mol | |

| Melting Point | 180 °C (decomposes) | |

| Appearance | Solid | |

| SMILES | Fc1ccc(cc1)-c2nnn[nH]2 | |

| InChI | 1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| InChIKey | DTAOERLWDORJFR-UHFFFAOYSA-N | |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm | [1] |

| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm | [1] |

| IR (cm⁻¹) | 1505, 1610, 2991 | [1] |

| ESI-MS (m/z) | 163 [M – H]⁻ | [1] |

Experimental Protocols

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the synthesis of this compound is detailed below, catalyzed by silica sulfuric acid.[1]

Synthesis of this compound [1]

Materials:

-

4-Fluorobenzonitrile

-

Sodium azide (NaN₃)

-

Silica sulfuric acid (SiO₂-OSO₃H)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of 4-fluorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in 5 mL of DMF is prepared in a round-bottom flask.

-

The reaction mixture is heated to 130 °C and stirred for the appropriate time as monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is allowed to cool to room temperature.

-

10 mL of a 10% aqueous HCl solution is added to the cooled mixture, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration and washed with water.

-

The crude product is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield pure this compound.

Synthesis Workflow

The logical workflow for the synthesis of this compound is illustrated in the diagram below. This diagram outlines the key steps from starting materials to the final purified product.

References

Spectroscopic Profile of 5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-(4-Fluorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its structural elucidation and characterization.

Core Spectroscopic Data

The empirical formula for this compound is C₇H₅FN₄, with a molecular weight of 164.14 g/mol . The experimentally determined melting point is 114–116 °C[1] or 180 °C with decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data have been reported, typically using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

¹H NMR Data

The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons and the acidic proton of the tetrazole ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |

| 16.91 | brs | 1H | N-H (tetrazole) | - | [1] |

| 8.12–8.07 | m | 2H | Ar-H | - | [1] |

| 7.50–7.45 | m | 2H | Ar-H | - | [1] |

Abbr: brs = broad singlet, m = multiplet, Ar-H = Aromatic Proton

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, including the carbon atoms of the phenyl and tetrazole rings. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern.

| Chemical Shift (δ) ppm | Splitting Pattern | Assignment | Coupling Constant (J) Hz | Reference |

| 163.6 | d | C-F | 249 | [1] |

| 154.6 | s | C (tetrazole) | - | [1] |

| 129.5 | d | Ar-C | 8.9 | [1] |

| 116.6 | d | Ar-C | 22.3 | [1] |

Abbr: d = doublet, s = singlet, Ar-C = Aromatic Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 2991 | N-H stretch | [1] |

| 1610 | C=N stretch | [1] |

| 1505 | Aromatic C=C stretch | [1] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electrospray ionization (ESI) is a common technique for this class of compounds.

| m/z | Ion | Technique | Reference |

| 163 | [M – H]⁻ | ESI-MS | [1] |

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz and 125 MHz, respectively.[1] The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.

Mass Spectrometry: The ESI-MS spectrum is acquired using a mass spectrometer equipped with an electrospray ionization source. The sample is dissolved in a suitable solvent and introduced into the instrument. The analysis is performed in negative ion mode to observe the [M – H]⁻ ion.[1]

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and purity of the compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

References

Solubility of 5-(4-Fluorophenyl)-1H-tetrazole in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of tetrazole-based compounds in organic solvents, with a specific focus on 5-(4-Fluorophenyl)-1H-tetrazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents detailed solubility data for the structurally analogous parent compound, 5-phenyltetrazole. This information serves as a critical reference point and a predictive tool for understanding the solubility behavior of its fluorinated derivative.

Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of compounds like this compound, enabling researchers to generate precise and reliable data in their own laboratories.

Understanding the Solubility of Phenyltetrazole Derivatives

Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry. Their solubility is a crucial parameter for synthesis, purification, formulation, and biological activity. Generally, tetrazoles are crystalline solids, and their solubility is highly dependent on the nature of the substituent on the tetrazole ring and the properties of the solvent. The presence of the tetrazole ring, with its four nitrogen atoms, allows for hydrogen bonding, which influences its solubility in protic solvents. The phenyl group introduces a hydrophobic character, which is modified by the presence of substituents like fluorine.

Quantitative Solubility Data of 5-Phenyltetrazole

The following table summarizes the mole fraction solubility (x₁) of 5-phenyltetrazole in thirteen different organic solvents at various temperatures, as determined by the isothermal saturation method. This data provides a valuable baseline for estimating the solubility of this compound, with the expectation that the fluorine substituent may slightly alter these values due to its electron-withdrawing nature and its potential to engage in specific interactions.

| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |

| Methanol | 283.15 | 10.25 |

| 293.15 | 14.89 | |

| 303.15 | 21.37 | |

| 313.15 | 29.88 | |

| Ethanol | 283.15 | 6.58 |

| 293.15 | 9.53 | |

| 303.15 | 13.59 | |

| 313.15 | 18.98 | |

| n-Propanol | 283.15 | 4.89 |

| 293.15 | 7.02 | |

| 303.15 | 9.98 | |

| 313.15 | 13.91 | |

| Isopropanol | 283.15 | 5.31 |

| 293.15 | 7.65 | |

| 303.15 | 10.89 | |

| 313.15 | 15.23 | |

| Acetone | 283.15 | 11.83 |

| 293.15 | 16.92 | |

| 303.15 | 23.89 | |

| 313.15 | 33.21 | |

| 2-Butanone | 283.15 | 6.55 |

| 293.15 | 9.38 | |

| 303.15 | 13.25 | |

| 313.15 | 18.45 | |

| Acetonitrile | 283.15 | 2.98 |

| 293.15 | 4.35 | |

| 303.15 | 6.28 | |

| 313.15 | 8.99 | |

| Ethyl Acetate | 283.15 | 3.25 |

| 293.15 | 4.78 | |

| 303.15 | 6.95 | |

| 313.15 | 9.98 | |

| Toluene | 283.15 | 0.45 |

| 293.15 | 0.71 | |

| 303.15 | 1.11 | |

| 313.15 | 1.71 | |

| 1,4-Dioxane | 283.15 | 4.52 |

| 293.15 | 6.58 | |

| 303.15 | 9.49 | |

| 313.15 | 13.51 | |

| Cyclohexane | 283.15 | 0.03 |

| 293.15 | 0.05 | |

| 303.15 | 0.08 | |

| 313.15 | 0.13 | |

| Dimethyl Sulfoxide (DMSO) | 283.15 | 25.89 |

| 293.15 | 35.21 | |

| 303.15 | 47.89 | |

| 313.15 | 64.58 | |

| N,N-Dimethylformamide (DMF) | 283.15 | 15.36 |

| 293.15 | 21.58 | |

| 303.15 | 29.89 | |

| 313.15 | 41.25 |

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following experimental methodologies are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.[1]

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours, to be determined by preliminary experiments).

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.

-

Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis method.

-

Calculate the solubility in the desired units (e.g., mole fraction, g/100g , mg/mL).

Isothermal Saturation Method Workflow

Gravimetric Method

This is a simpler, classical method that can be used if the solute is non-volatile and thermally stable.[2][3]

Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

-

Thermostatic shaker or water bath

-

Vials or flasks with secure caps

-

Analytical balance

-

Evaporating dish

-

Pipettes

-

Oven

-

Dessicator

-

This compound (solute)

-

Organic solvents of interest

Procedure:

-

Prepare a saturated solution as described in the isothermal saturation method (Steps 1-4).

-

Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.

-

Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute.

-

Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish with the solid residue.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

Calculate the mass of the solute in the known volume of the saturated solution to determine the solubility.

References

5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide to a Carboxylic Acid Bioisostere in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug development. One of the most successful tactics in this endeavor is the application of bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 5-substituted-1H-tetrazole moiety has emerged as a preeminent non-classical bioisostere for the carboxylic acid functional group. This is due to their comparable pKa values and the spatial arrangement of the acidic proton, which allows for similar interactions with biological targets.

This technical guide provides an in-depth exploration of 5-(4-fluorophenyl)-1H-tetrazole, a specific and medicinally relevant example of this bioisosteric replacement. We will delve into its physicochemical properties in comparison to its carboxylic acid counterpart, 4-fluorobenzoic acid, detail its synthesis, provide protocols for its biological evaluation, and contextualize its application within relevant signaling pathways.

Physicochemical Properties: A Comparative Analysis

The rationale for utilizing a tetrazole as a carboxylic acid surrogate is rooted in their similar acidicities and ability to engage in hydrogen bonding. However, subtle differences in properties like lipophilicity can be leveraged to overcome challenges such as poor metabolic stability and limited cell permeability often associated with carboxylic acids.[1]

| Property | 4-Fluorobenzoic Acid | This compound | Justification for Bioisosteric Replacement |

| Molecular Weight | 140.11 g/mol [2] | 164.14 g/mol [3] | The increase in molecular weight is modest and generally acceptable in the context of lead optimization. |

| pKa | 4.14 - 4.15[2][4] | ~4.5 (typical for 1H-tetrazoles)[5] | The similar pKa values ensure that both moieties are predominantly ionized at physiological pH, allowing for analogous ionic interactions with target receptors. |

| logP | 2.07[2][6] | More lipophilic than the corresponding carboxylic acid | The increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability.[7] |

| Melting Point | 184 °C[2] | 180 °C (decomposes)[3] | Not directly relevant to in vivo activity, but important for chemical characterization. |

Synthesis of this compound

The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8] Several catalytic systems have been developed to facilitate this transformation, offering advantages in terms of safety, yield, and reaction conditions.

Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media

This method, pioneered by Sharpless and coworkers, offers a safe and environmentally friendly approach by using water as the solvent and zinc salts as catalysts, which minimizes the risk of generating explosive hydrazoic acid.[9][10]

Materials:

-

4-Fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Zinc Bromide (ZnBr₂)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Ethyl Acetate

Procedure:

-

To a solution of 4-fluorobenzonitrile (1.0 eq) in water, add sodium azide (2.0 eq) and zinc bromide (1.0 eq).

-

Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the cycloaddition reaction, leading to shorter reaction times and often improved yields.[2]

Materials:

-

4-Fluorobenzonitrile

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Microwave reactor vials

Procedure:

-

In a dedicated microwave process vial, combine 4-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to 120-150°C for 10-30 minutes under microwave irradiation.[1][2]

-

After the reaction is complete, cool the vial to room temperature.

-

Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain this compound.

Caption: General workflow for the synthesis of this compound.

Biological Evaluation: In Vitro and In Vivo Assays

To validate the efficacy of a carboxylic acid to tetrazole bioisosteric replacement, a series of biological assays are typically employed. Below are protocols for assays relevant to targets where this substitution has proven fruitful, such as in angiotensin II receptor antagonists and anti-inflammatory agents.

Experimental Protocol: Angiotensin II Type 1 (AT1) Receptor Binding Assay

This assay determines the ability of a compound to displace a radiolabeled ligand from the AT1 receptor, providing a measure of its binding affinity (Ki).[11][12][13]

Materials:

-

Cell membranes prepared from cells expressing the human AT1 receptor

-

[³H]-Angiotensin II or other suitable radioligand

-

Test compound (this compound derivative)

-

Unlabeled Angiotensin II (for non-specific binding)

-

Binding assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[12] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.

-

Add a fixed concentration of the radioligand to all wells.

-

For non-specific binding wells, add a high concentration of unlabeled Angiotensin II.

-

Add the serially diluted test compound to the appropriate wells.

-

Initiate the binding reaction by adding the cell membrane preparation to each well.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value.

Caption: Workflow for a competitive AT1 receptor binding assay.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.[9][15]

Materials:

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound (e.g., a this compound derivative)

-

Vehicle control

-

Positive control (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.

-

Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[9]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.

Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice

This is a widely used in vivo model to screen for peripheral analgesic activity.[7][16]

Materials:

-

Male albino mice (20-30 g)

-

Acetic acid solution (0.6-1% in distilled water)[7]

-

Test compound

-

Vehicle control

-

Positive control (e.g., a non-steroidal anti-inflammatory drug)

Procedure:

-

Animal Grouping: Divide the mice into experimental groups as described for the paw edema model.

-

Compound Administration: Administer the test compound, vehicle, or positive control 30-60 minutes prior to the acetic acid injection.[16]

-

Induction of Writhing: Inject the acetic acid solution intraperitoneally (typically 10 mL/kg).

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, usually 10-20 minutes.[4][7]

-

Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups compared to the vehicle control.

Relevant Signaling Pathways

Understanding the signaling pathways modulated by drugs incorporating the this compound moiety is crucial for rational drug design.

Angiotensin II Type 1 (AT1) Receptor Signaling

Many antihypertensive drugs, such as losartan and valsartan, feature a tetrazole ring as a bioisostere for a carboxylic acid and act as AT1 receptor blockers.[7] Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.[17][18]

Caption: Simplified AT1 receptor signaling pathway and the site of action for tetrazole-based blockers.

Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway

Some tetrazole-containing compounds have demonstrated vasorelaxant effects that involve the NO/cGMP pathway. This pathway is fundamental to the regulation of vascular tone.

Caption: Overview of the NO/cGMP pathway leading to vasodilation.

Conclusion

The bioisosteric replacement of a carboxylic acid with a this compound moiety represents a powerful and validated strategy in medicinal chemistry. This substitution can maintain or enhance biological activity while favorably modulating key pharmacokinetic parameters such as metabolic stability and lipophilicity. The synthetic routes to this class of compounds are well-established and efficient. A thorough understanding of the comparative physicochemical properties, coupled with robust biological evaluation using the protocols outlined in this guide, will enable researchers to effectively leverage this valuable bioisostere in the design and development of novel therapeutics.

References

- 1. BJOC - Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines [beilstein-journals.org]

- 2. Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Tetrazole synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 14. benchchem.com [benchchem.com]

- 15. inotiv.com [inotiv.com]

- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 17. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 18. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Molecular Modeling Studies of 5-(4-Fluorophenyl)-1H-tetrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 5-(4-Fluorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the computational chemistry, molecular interactions, and potential biological activities of this compound.

Introduction

5-Substituted-1H-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in pharmaceutical research. They are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The introduction of a fluorine atom to the phenyl ring in this compound can further modulate its electronic and lipophilic characteristics, potentially enhancing its biological activity. Theoretical studies and molecular modeling are indispensable tools for elucidating the structure-activity relationships, predicting molecular properties, and guiding the rational design of novel therapeutic agents based on this scaffold.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound. These studies are crucial for understanding its chemical behavior at a molecular level.

Computational Methodology

The geometric optimization and calculation of electronic properties of this compound are typically performed using the Gaussian suite of programs. A common and reliable method involves the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. All calculations are performed in the gas phase to simulate an isolated molecule. Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

Optimized Molecular Geometry

The optimization of the molecular structure of this compound leads to the determination of its most stable conformation. Key geometrical parameters such as bond lengths and bond angles are calculated. Representative data for similar compounds suggest the planarity of the tetrazole and phenyl rings, with a specific dihedral angle between them.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Representative Data)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.39 | C2-C1-C6 | 120.0 |

| C1-C7 | 1.48 | N1-N2-N3 | 108.0 |

| C4-F | 1.35 | C7-N1-N4 | 105.0 |

| N1-N2 | 1.35 | C1-C7-N1 | 125.0 |

| N4-C7 | 1.33 |

Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.

Vibrational Analysis

Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy to validate the computational model.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Representative Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H stretch (tetrazole) | 3450 |

| C-H stretch (aromatic) | 3100 |

| C=N stretch (tetrazole) | 1610 |

| C=C stretch (aromatic) | 1590 |

| C-F stretch | 1230 |

Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Representative Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Energy Gap (ΔE) | 5.30 |

Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring are expected to be the primary sites of negative electrostatic potential.

Mulliken Atomic Charges

Mulliken population analysis provides a means of assigning a partial charge to each atom in a molecule. This information is useful for understanding the charge distribution and identifying reactive sites.

Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (Representative Data)

| Atom | Mulliken Charge (a.u.) |

| F | -0.25 |

| N1 | -0.15 |

| N2 | -0.10 |

| N3 | -0.12 |

| N4 | -0.18 |

| H (on N) | +0.30 |

Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies are instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Based on the known activities of similar tetrazole derivatives, Cyclooxygenase-2 (COX-2) is a potential target for this compound.

Docking Protocol

Molecular docking simulations can be performed using software such as AutoDock Vina. The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The ligand, this compound, is prepared by optimizing its geometry and assigning Gasteiger charges. A grid box is defined to encompass the active site of the enzyme. The docking simulation is then performed to generate a series of binding poses, which are ranked based on their predicted binding affinities (docking scores).

Table 5: Predicted Binding Affinity and Interactions of this compound with COX-2 (Hypothetical Data)

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | Arg120, Tyr355, Ser530 |

| Types of Interactions | Hydrogen bonds, π-π stacking |

Note: The values presented are hypothetical and serve as an example of typical docking results.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment compared to static docking studies.

MD Simulation Protocol

MD simulations can be carried out using software packages like GROMACS or AMBER. The starting structure is typically the best-ranked pose from the molecular docking study. The complex is solvated in a water box with appropriate counter-ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, first under an NVT (constant number of particles, volume, and temperature) ensemble and then under an NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure. Finally, a production MD run is performed for a duration sufficient to observe the stability of the complex and analyze the interactions. Analysis of the MD trajectory can reveal information about the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular interactions.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical and molecular modeling studies described in this guide.

Putative Signaling Pathway: COX-2 Inhibition

Based on studies of related tetrazole compounds, this compound may act as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory pathway. The diagram below illustrates this hypothetical mechanism of action.

Conclusion

The theoretical and molecular modeling approaches detailed in this guide provide a powerful framework for investigating the properties and potential biological activities of this compound. Quantum chemical calculations offer a deep understanding of its electronic structure and reactivity, while molecular docking and dynamics simulations can elucidate its interactions with biological targets. These computational methods are essential for the rational design and development of novel therapeutic agents based on the 5-phenyl-1H-tetrazole scaffold. Further experimental validation is necessary to confirm the findings from these in silico studies.

The Ascendant Therapeutic Potential of Fluorinated Tetrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[1] Among the myriad of heterocyclic compounds, tetrazoles have emerged as a privileged structural motif in drug discovery, serving as a bioisosteric replacement for carboxylic acids and exhibiting a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated tetrazole derivatives, with a focus on their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a representative synthesis are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic promise.

Anticancer Activity

Fluorinated tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The introduction of fluorine can enhance the anticancer potency of the parent compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative fluorinated tetrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated 1,2,3-triazole hybrid 35 | MGC-803 (gastric) | 0.73-11.61 | [4] |

| MCF-7 (breast) | 0.73-11.61 | [4] | |

| PC-3 (prostate) | 0.73-11.61 | [4] | |

| EC-109 (esophageal) | 0.73-11.61 | [4] | |

| Fluorinated 1,2,3-triazole hybrid 37 | MGC-803 (gastric) | 1.62-20.84 | [4] |

| MCF-7 (breast) | 1.62-20.84 | [4] | |

| PC-3 (prostate) | 1.62-20.84 | [4] | |

| EC-109 (esophageal) | 1.62-20.84 | [4] | |

| Fluorinated 1,2,3-triazole hybrid 38 | MGC-803 (gastric) | 0.76-13.55 | [4] |

| MCF-7 (breast) | 0.76-13.55 | [4] | |

| PC-3 (prostate) | 0.76-13.55 | [4] | |

| EC-109 (esophageal) | 0.76-13.55 | [4] | |

| Imidazopyridine-linked-triazoles 72-74 | A549 (lung) | 0.51–47.94 | [4] |

| DU-145 (prostate) | 0.51–47.94 | [4] | |

| HCT-116 (colon) | 0.51–47.94 | [4] | |

| MDA-MB 231 (breast) | 0.51–47.94 | [4] | |

| Tetrazole-based isoxazolines 4h, 4i | A549 (lung) | 1.51, 1.49 | [6] |

| MDA-MB-231 (breast) | 2.83 | [6] | |

| Tetrazole derivative 6d | Lung cancer cells | Induces S-phase arrest | [7] |

| Tetrazole derivative 6l | EGFR inhibition | IC50 = 0.099 µM | [7] |

Mechanism of Action: Anticancer Effects

Several mechanisms have been proposed for the anticancer activity of tetrazole derivatives. One notable pathway involves the inhibition of key signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[5][8] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.[7] For instance, certain tetrazole-containing compounds act as non-canonical RXRα ligands, inhibiting the TNFα-activated PI3K/AKT pathway.[5][8] Another identified mechanism is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.

Below is a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer therapies.

Antibacterial and Antifungal Activities

Fluorinated tetrazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[2][3][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.

Quantitative Antibacterial and Antifungal Activity Data

The following tables summarize the in vitro antibacterial and antifungal activities of selected fluorinated tetrazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration that prevents visible growth.

Table 2: Antibacterial Activity of Fluorinated Tetrazole Derivatives

| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |

| Imide-tetrazoles 1, 2, 3 | Staphylococcus aureus (clinical) | 0.8 | [2] |

| Staphylococcus epidermidis (clinical) | 0.8 | [2] | |

| Standard Gram-positive & Gram-negative strains | 0.8-3.2 | [2] | |

| Tetrazole derivative 6 | Micrococcus lysodicticus | 32.25 | [3][10] |

| Bacillus subtilis | 64.5 | [3][10] | |

| N-ribofuranosyl tetrazole 1c | Escherichia coli | 15.06 µM | [11] |

| Staphylococcus aureus | 15.06 µM | [11] | |

| N-ribofuranosyl tetrazole 5c | Escherichia coli | 13.37 µM | [11] |

| Staphylococcus aureus | 13.37 µM | [11] |

Table 3: Antifungal Activity of Fluorinated Tetrazole Derivatives

| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |

| (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives | Candida spp. | <0.008 - 4 | [1] |

| Cryptococcus neoformans H99 | <0.008 - 4 | [1] | |

| Tetrazole derivative 3 | Candida albicans | 64.5 | [3][10] |

| Tetrazole derivative 7c | Candida albicans | 64.5 | [3][10] |

| Flavones with tetrazole moiety 7f | (Anti-biofilm activity against P. aeruginosa) | BIC = 0.9 µM | [9] |

Antiviral Activity

The antiviral potential of fluorinated tetrazole derivatives has been particularly noted against Human Immunodeficiency Virus (HIV).[12] These compounds can interfere with various stages of the viral life cycle.

Quantitative Antiviral Activity Data

The following table presents the in vitro antiviral activity of representative fluorinated tetrazole derivatives, with EC50 values indicating the concentration required to achieve 50% of the maximum antiviral effect.

| Compound ID/Series | Virus | EC50 | Reference |

| Triazole-based fluoro-arabinofuranoside 1a | HIV-1 | 0.09 µM | [12] |

| Triazole-based fluoro-arabinofuranoside 1b | HIV-1 | 0.083 µM | [12] |

| Triazole-based fluoro-arabinofuranoside 1e | HIV-1 | 0.08 µM | [12] |

| Fluorinated pyrrole-based hybrid 8 | HIV-1 | 36.9 µM | [12] |

| Fluorinated pyrrole-based hybrid 9 | HIV-1 | 44.5 µM | [12] |

| N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile 25c | HCV | 4 nM | [12] |

| Adamantyltetrazole derivatives 3a,d,e | Influenza | IC50 = 2-31 µg/ml | [13] |

Anti-inflammatory Activity

Fluorinated tetrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[12][14]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of a representative fluorinated tetrazole derivative.

| Compound ID/Series | Target | IC50 | Reference |

| 4-fluorpyrazole molecular hybrid 30 | Bradykinin B1 receptor | 23 nM | [12] |

| Tetrazole derivative 7c | COX-2 | 0.23 µM | [3][10] |

| LQFM-096 | (Reduces TNF-α and PGE2 levels) | - | [14] |

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory effects of fluorinated tetrazoles can be mediated through various mechanisms, including the antagonism of inflammatory receptors like the bradykinin B1 receptor and the inhibition of enzymes such as cyclooxygenase-2 (COX-2).[3][10][12] The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain. Additionally, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6).[3][10][14]

Below is a diagram illustrating a simplified inflammatory signaling pathway involving COX-2.

Experimental Protocols

Synthesis of a Fluorinated Tetrazole Derivative

This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, a common route for preparing the tetrazole core.

Synthesis of 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-tetrazole [15]

-

Step 1: Synthesis of 1-(azidomethyl)-4-fluorobenzene. To a solution of 1-(bromomethyl)-4-fluorobenzene in a suitable solvent such as DMF, sodium azide is added. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by TLC. The product is then extracted and purified.

-

Step 2: Synthesis of 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-tetrazole. The azide from Step 1 is reacted with a nitrile, such as malononitrile, in the presence of a catalyst like zinc chloride in a suitable solvent. The reaction mixture is heated under reflux for several hours. After completion, the reaction is worked up by acidification and extraction to yield the desired fluorinated tetrazole derivative. Purification is typically achieved by recrystallization or column chromatography.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated tetrazole derivative and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.

Agar Well Diffusion Assay for Antibacterial Activity

This method is used to assess the antimicrobial activity of a compound.

-

Prepare Inoculum: Prepare a standardized suspension of the target bacteria.

-

Inoculate Agar Plate: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

-

Create Wells: Aseptically punch wells of a specific diameter into the agar.

-

Add Compound: Add a known concentration of the fluorinated tetrazole derivative solution to each well. A control with solvent only should also be included.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.

Conclusion

Fluorinated tetrazole derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory models warrants further investigation. The strategic incorporation of fluorine into the tetrazole scaffold offers a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents with improved potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of these promising molecules. Continued exploration of the structure-activity relationships and mechanisms of action of fluorinated tetrazoles will undoubtedly pave the way for new and effective treatments for a multitude of diseases.

References

- 1. Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 5. chalcogen.ro [chalcogen.ro]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Applications of 5-Aryl-1H-Tetrazoles

Introduction

Tetrazoles are a unique class of five-membered heterocyclic compounds containing a high-nitrogen content with four nitrogen atoms and one carbon atom.[1][2] First synthesized in 1885, these aromatic rings are stable across a wide pH range and against various oxidizing and reducing agents.[1] Among their derivatives, 5-aryl-1H-tetrazoles have emerged as a privileged scaffold in modern chemistry. Their significance stems primarily from their role in medicinal chemistry as a bioisosteric replacement for the carboxylic acid functional group.[1][3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[3][5] Beyond pharmaceuticals, 5-aryl-1H-tetrazoles are utilized in materials science as components of energetic materials and in coordination chemistry as versatile ligands.[1][6]

This technical guide provides a comprehensive review of the synthesis and diverse applications of 5-aryl-1H-tetrazoles, aimed at researchers and professionals in drug development and chemical sciences.

Synthesis of 5-Aryl-1H-Tetrazoles

The most prevalent and versatile method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[1][7][8] While early methods employed the highly toxic and explosive hydrazoic acid, contemporary approaches focus on safer azide sources, primarily sodium azide, in conjunction with a catalyst.[7][9]

[3+2] Cycloaddition of Aryl Nitriles and Sodium Azide

This reaction involves the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is often sluggish and requires activation of the nitrile, which is achieved through various catalytic systems.

Catalytic Systems:

Modern synthetic protocols utilize a range of catalysts to improve reaction efficiency, safety, and environmental friendliness. These include:

-

Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used, offering a safe and effective method, particularly in aqueous media.[10][11] Other Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) have also been employed.[7]

-

Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts are increasingly popular. Examples include silica sulfuric acid, zeolites (like CoY), and various metal oxides (ZnO, Cu₂O).[7][9] These catalysts are often more environmentally benign and reduce corrosive waste.[7][9]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating.[1][12]

-

Continuous Flow Synthesis: For scalability and improved safety, continuous flow processes have been developed, allowing for the rapid synthesis of tetrazoles with minimal hazardous buildup.[13]

The general workflow for this synthetic approach is illustrated below.

Caption: General experimental workflow for the synthesis of 5-aryl-1H-tetrazoles.

Alternative Synthetic Routes

While the nitrile-azide cycloaddition is dominant, other methods exist. A notable alternative is the one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide.[14] This method is advantageous as it starts from readily available aldehydes.[14]

Summary of Synthetic Methods

The following table summarizes various catalytic systems for the synthesis of 5-aryl-1H-tetrazoles from the corresponding nitriles and sodium azide.

| Aryl Nitrile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| Benzonitrile | ZnBr₂ | Water | 100+ | 12-24 h | >95 | [11] |

| 4-Methoxybenzonitrile | Silica Sulfuric Acid | DMF | 110 | 10 h | 94 | [7] |

| Benzonitrile | CoY Zeolite | DMF | 120 | 14 h | 91 | [9] |

| 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO | 120 | 2.5 h | 98 | [8] |

| 3-Bromobenzonitrile | Triethylammonium chloride | Nitrobenzene | 180 (MW) | 15 min | 95 | [12] |

| Various Aryl Nitriles | Cu-MCM-41 | DMF | 140 | 6-12 h | 85-96 | [14] |

Applications

The applications of 5-aryl-1H-tetrazoles are widespread, with the most significant impact being in medicinal chemistry.

Medicinal Chemistry: The Carboxylic Acid Bioisostere

The primary role of the 5-substituted-1H-tetrazole moiety in drug design is as a bioisostere for a carboxylic acid.[1][4][15] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity.[4] The tetrazole ring mimics a carboxylic acid due to its similar acidity (pKa ≈ 4.5-5.0), planar structure, and ability to participate in hydrogen bonding.[2][4]

Advantages over Carboxylic Acids:

-

Metabolic Stability: Tetrazoles are resistant to many metabolic degradation pathways that affect carboxylic acids.[3][4]

-

Increased Lipophilicity: The tetrazole ring is more lipophilic, which can improve cell membrane permeability and oral bioavailability.[3]

-

Pharmacophore Scaffolding: The rigid, planar ring can help lock a molecule into a bioactive conformation.[5]

Caption: The bioisosteric relationship between carboxylic acid and 5-aryl-1H-tetrazole.

This bioisosteric replacement has led to the development of numerous successful drugs. The most prominent examples are the "sartan" class of antihypertensive agents, such as Losartan and Valsartan, which are Angiotensin II receptor blockers (ARBs).[1][6]

Caption: Simplified pathway showing how a tetrazole-based ARB blocks the AT1 receptor.

Summary of Pharmacological Applications

The versatility of the 5-aryl-1H-tetrazole scaffold has been exploited to develop agents with a wide range of biological activities.

| Pharmacological Activity | Examples / Key Findings | Reference(s) |

| Antihypertensive | Angiotensin II receptor blockers like Losartan, Valsartan, and Candesartan. | [1][16] |

| Anticancer | Derivatives have been designed as microtubule destabilizers, inhibiting tubulin polymerization and arresting the cell cycle. | [17][18] |

| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac. | [2][19] |

| Antibacterial / Antimicrobial | Show activity against various bacterial strains; some demonstrate a synergistic effect with existing antibiotics like trimethoprim. | [1][20] |

| Antihyperglycemic | Pyrazole-tetrazole hybrids have shown significant glucose-lowering activity in animal models. | [19][21] |

| Antiviral | The tetrazole moiety is present in drugs targeting viral replication. | [1] |

Other Applications

-

Materials Science: Due to their high nitrogen content and thermal stability, tetrazole derivatives are investigated as gas generants for airbags, propellants, and specialty explosives.[1][9]

-

Coordination Chemistry: The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. This property is used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and luminescence.[1][22][23]

Key Experimental Protocols

Herein are detailed methodologies for two common and effective syntheses of 5-aryl-1H-tetrazoles.

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water

(Adapted from Demko & Sharpless, 2001)[11]

This procedure is noted for its safety and use of water as a solvent, avoiding hazardous organic solvents and the formation of hydrazoic acid.[10][11]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl nitrile (10 mmol), sodium azide (NaN₃, 20 mmol, 2.0 equiv.), and zinc bromide (ZnBr₂, 10 mmol, 1.0 equiv.).

-

Solvent Addition: Add deionized water (20 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically complete in 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (30 mL).

-

Acidification: Acidify the aqueous solution to pH ~1 by the slow, dropwise addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath. The 5-aryl-1H-tetrazole product will precipitate as a white solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.

-

Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis

(Adapted from Du et al., 2012)[7]

This method utilizes a recyclable, heterogeneous solid acid catalyst, simplifying product workup.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the aryl nitrile (5 mmol), sodium azide (NaN₃, 7.5 mmol, 1.5 equiv.), and silica sulfuric acid (0.15 g).

-

Solvent Addition: Add N,N-dimethylformamide (DMF, 10 mL) as the solvent.

-